Cas no 42443-04-9 (1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone)
42443-04-9 structure
Product Name:1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Numéro CAS:42443-04-9
Le MF:C11H13NO2
Mégawatts:191.226423025131
CID:1095066
PubChem ID:13979278
Update Time:2025-05-25
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)Ethanone
- 1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- SCHEMBL6721657
- 1-acetyl-6-hydroxy-1,2,3,4-tetrahydroquinoline
- EN300-6494463
- 1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
- LVLHMCKNLKOGLT-UHFFFAOYSA-N
- DB-290640
- 42443-04-9
- 1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
-
- Piscine à noyau: 1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
- La clé Inchi: LVLHMCKNLKOGLT-UHFFFAOYSA-N
- Sourire: OC1C=CC2=C(C=1)CCCN2C(C)=O
Propriétés calculées
- Qualité précise: 191.094628657g/mol
- Masse isotopique unique: 191.094628657g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 1
- Complexité: 229
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 40.5Ų
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM143793-1g |
1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one |
42443-04-9 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM143793-1g |
1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one |
42443-04-9 | 95% | 1g |
$489 | 2021-08-05 | |
| Alichem | A189004144-1g |
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone |
42443-04-9 | 95% | 1g |
$417.78 | 2023-09-01 | |
| Enamine | EN300-6494463-0.05g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.05g |
$226.0 | 2023-05-24 | |
| Enamine | EN300-6494463-0.1g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.1g |
$337.0 | 2023-05-24 | |
| Enamine | EN300-6494463-0.25g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.25g |
$481.0 | 2023-05-24 | |
| Enamine | EN300-6494463-0.5g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 0.5g |
$758.0 | 2023-05-24 | |
| Enamine | EN300-6494463-1.0g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 1g |
$971.0 | 2023-05-24 | |
| Enamine | EN300-6494463-2.5g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 2.5g |
$1903.0 | 2023-05-24 | |
| Enamine | EN300-6494463-5.0g |
1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one |
42443-04-9 | 95% | 5g |
$2816.0 | 2023-05-24 |
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone Littérature connexe
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
42443-04-9 (1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone) Produits connexes
- 186792-92-7(1-Acetyl-2,3-dihydro-2-methyl-1H-indol-5-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot